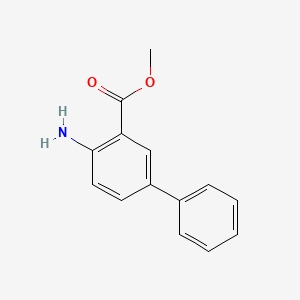

Methyl 2-amino-5-phenylbenzoate

Description

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

methyl 2-amino-5-phenylbenzoate |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)12-9-11(7-8-13(12)15)10-5-3-2-4-6-10/h2-9H,15H2,1H3 |

InChI Key |

OHCDSOWRUPEPSV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 2-amino-5-phenylbenzoate has shown promise in anticancer research. Studies have indicated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For example, a study demonstrated that modifications to the phenyl group can enhance the compound's efficacy against breast cancer cells by inducing apoptosis through mitochondrial pathways .

Analgesic Properties

Research has also highlighted the analgesic properties of this compound. In animal models, it was found to significantly reduce pain responses, suggesting a mechanism that may involve the inhibition of specific pain pathways .

Organic Synthesis

Intermediate in Synthesis

this compound serves as a valuable intermediate in the synthesis of various biologically active compounds. It can be utilized in the preparation of more complex structures through reactions such as acylation and alkylation. For instance, it has been employed in synthesizing derivatives with enhanced pharmacological profiles .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Acylation | With acetic anhydride | 85 |

| Alkylation | With alkyl halides | 75 |

| Cyclization | Under acidic conditions | 70 |

Materials Science

Polymer Chemistry

In materials science, this compound is explored for its role in polymer chemistry. It can be incorporated into polymer matrices to impart specific properties such as increased thermal stability and mechanical strength. Research indicates that polymers modified with this compound exhibit improved performance in high-temperature applications .

Case Studies

Case Study 1: Anticancer Research

A recent study investigated the effects of this compound on human cancer cell lines. The compound was found to inhibit cell proliferation effectively and induce apoptosis at concentrations that were non-toxic to normal cells. This selectivity is crucial for developing safer anticancer therapies .

Case Study 2: Synthesis of Derivatives

Another study focused on synthesizing a series of derivatives from this compound, evaluating their biological activities. The derivatives exhibited varying degrees of inhibition against enzymes linked to metabolic diseases, showcasing the versatility of this compound in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-amino-5-phenylbenzoate (inferred properties) with structurally related benzoate esters, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Effects

Substituents at the 5-position significantly influence electronic, steric, and solubility properties:

Physicochemical Properties

Data from analogous compounds highlight trends in molecular weight, solubility, and stability:

Key Insight: The phenyl group in this compound would likely reduce water solubility compared to polar substituents like sulfamoyl or methoxy, favoring organic solvents.

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling and Azide Reduction

The most well-documented method involves a two-step sequence:

-

Suzuki-Miyaura Coupling : A bromo or iodo benzoate derivative undergoes cross-coupling with phenylboronic acid. For example, methyl 2-azido-5-bromobenzoate reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ to yield methyl 2-azido-5-phenylbenzoate .

-

Azide Reduction : The azide intermediate is hydrogenated using palladium on carbon (Pd/C) or Staudinger conditions. In one protocol, hydrogenation of methyl 2-azido-5-phenylbenzoate with Pd(Ph₃P)₄ in THF/MeOH affords the target amine in 75% yield .

Key Data :

-

Reagents : Pd(PPh₃)₄ (0.02 equiv), phenylboronic acid (1.35 equiv), Na₂CO₃ (1.1 equiv), THF/MeOH .

-

Conditions : Reflux for 4.75 hours for coupling; rt for hydrogenation .

-

Characterization : ¹H NMR (CDCl₃, 400 MHz) δ 7.59–7.56 (m, 2H, aryl-H), 3.94 (s, 3H, OCH₃) .

Direct Coupling via Stille or Negishi Reactions

Alternative palladium-mediated approaches utilize organometallic reagents. For instance, methyl 2-amino-5-(trifluoromethyl)benzoate synthesis employs a carbonylative coupling of 2-bromo-4-trifluoromethylaniline with CO and methanol . Adapting this method, a bromo-phenyl precursor could similarly yield methyl 2-amino-5-phenylbenzoate.

Key Data :

Esterification of 2-Amino-5-Phenylbenzoic Acid

The carboxylic acid precursor, 2-amino-5-phenylbenzoic acid, is esterified using acidic or dehydrative conditions:

-

Boric-Sulfuric Acid Catalyst : A mixture of boric and sulfuric acids in xylene facilitates esterification with methanol, achieving yields >90% for similar aryl esters .

-

Mitsunobu Reaction : For acid-sensitive substrates, DIAD/PPh₃ with methanol selectively forms the methyl ester .

Key Data :

Comparative Analysis of Methods

Emerging Strategies and Optimization

Recent advances focus on flow chemistry and photoredox catalysis. For example, continuous-flow hydrogenation of azides minimizes safety risks . Additionally, visible-light-mediated deprotection of Boc groups could streamline amine synthesis .

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-amino-5-phenylbenzoate, and what reaction conditions are critical?

Methodological Answer:

this compound can be synthesized via esterification of 2-amino-5-phenylbenzoic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key considerations:

- Amino Group Protection: The amino group may require protection (e.g., acetylation) to prevent side reactions during esterification .

- Temperature Control: Maintain reflux conditions (~60–80°C) to ensure complete conversion while avoiding decomposition.

- Workup: Neutralize excess acid with NaHCO₃ and purify via recrystallization or column chromatography.

Validation: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–8.5 ppm), ester carbonyl (δ ~165–170 ppm), and amino protons (δ ~5–6 ppm, broad if free). Use DMSO-d₆ or CDCl₃ as solvent .

- IR Spectroscopy: Confirm ester C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns to confirm structure .

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction: Use dichloromethane/water to remove polar impurities.

- Column Chromatography: Silica gel with gradient elution (hexane → ethyl acetate) to separate ester from unreacted acid/byproducts .

- Recrystallization: Optimize solvent (e.g., ethanol/water) for high-purity crystals.

Advanced: How do substituent modifications (e.g., halogenation) on the phenyl ring influence biological activity?

Methodological Answer:

- Synthetic Modifications: Introduce halogens (e.g., Cl, F) via electrophilic substitution. Monitor regioselectivity using directing effects of amino/ester groups .

- Bioactivity Assays: Test receptor binding affinity (e.g., dopamine D2, serotonin 5-HT3) using radioligand displacement assays. Compare IC₅₀ values to establish structure-activity relationships (SAR) .

Example: Fluorination at position 5 may enhance metabolic stability .

Advanced: How can researchers assess the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

- Acid/Base Hydrolysis: Incubate compound in simulated gastric fluid (pH 1–3) or intestinal fluid (pH 6–8) at 37°C.

- Kinetic Analysis: Use HPLC to quantify degradation products (e.g., free acid, amines) over time. Calculate half-life (t₁/₂) .

- Mechanistic Insight: Identify cleavage sites (e.g., ester vs. amino group) via LC-MS/MS fragmentation .

Advanced: What computational approaches predict the reactivity or binding modes of this compound derivatives?

Methodological Answer:

- DFT Calculations: Optimize geometry and calculate electrostatic potential maps to predict nucleophilic/electrophilic sites.

- Molecular Docking: Use software (e.g., AutoDock) to model interactions with target receptors (e.g., 5-HT3). Validate with experimental IC₅₀ data .

- QSAR Modeling: Corinate substituent electronic parameters (Hammett σ) with bioactivity to design optimized analogs .

Advanced: How to resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., buffer pH, cell lines) across labs.

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.

- Structural Confirmation: Re-validate compound purity (NMR, HPLC) to rule out impurities as cause of discrepancies .

Advanced: What methodologies assess the environmental impact of this compound in waste streams?

Methodological Answer:

- Ecotoxicity Testing: Use Daphnia magna or Vibrio fischeri bioassays to determine LC₅₀/EC₅₀ values .

- Degradation Studies: Expose to UV light or microbial cultures (OECD 301B) to measure biodegradation rates.

- Soil Mobility: Perform column leaching experiments with HPLC quantification of compound distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.